Methyl 5-bromo-4-nitropicolinate Methyl 5-bromo-4-nitropicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18327294
InChI: InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrN2O4
Molecular Weight: 261.03 g/mol

Methyl 5-bromo-4-nitropicolinate

CAS No.:

Cat. No.: VC18327294

Molecular Formula: C7H5BrN2O4

Molecular Weight: 261.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-4-nitropicolinate -

Specification

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
IUPAC Name methyl 5-bromo-4-nitropyridine-2-carboxylate
Standard InChI InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3
Standard InChI Key UQDBMDJZMLRICE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C(C(=C1)[N+](=O)[O-])Br

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-bromo-4-nitropicolinate (C₇H₅BrN₂O₄) features a pyridine core with distinct substituents that influence its reactivity and physical characteristics. The bromine atom at position 5 and the nitro group at position 4 create an electron-deficient aromatic system, facilitating nucleophilic substitution and catalytic coupling reactions. The methyl ester at position 2 enhances solubility in organic solvents, making it amenable to further synthetic modifications .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:

  • ¹H NMR (400 MHz, CDCl₃): A singlet at δ 8.67 ppm corresponds to the pyridine proton at position 6, while the methyl ester group appears as a singlet at δ 3.90 ppm .

  • ¹³C NMR: Peaks at δ 165.2 ppm (ester carbonyl) and δ 152.1 ppm (nitro-substituted carbon) confirm functional group placement .

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1725 cm⁻¹ (C=O ester), 1540 cm⁻¹ (asymmetric NO₂), and 1345 cm⁻¹ (symmetric NO₂) are diagnostic .

Thermal and Solubility Properties

The compound exhibits a melting point of 84–85°C and moderate solubility in chloroform (25 mg/mL) and dimethyl sulfoxide (DMSO) (50 mg/mL) . Its thermal stability up to 200°C enables use in high-temperature reactions.

Synthesis Methods

The synthesis of methyl 5-bromo-4-nitropicolinate involves multi-step procedures optimized for yield and purity. A representative protocol from patent literature is outlined below :

Nitration of 2-Amino-5-bromo-4-methylpyridine

  • Reagents: 2-Amino-5-bromo-4-methylpyridine (0.535 mol), concentrated H₂SO₄ (2550 mL), 30% H₂O₂ (750 mL).

  • Procedure:

    • H₂O₂ is added to H₂SO₄ at ≤20°C, cooled to 5°C.

    • The amine is dissolved in H₂SO₄, chilled to 0°C, and treated with the H₂O₂/H₂SO₄ mixture.

    • After stirring at 5–15°C for 30 minutes and room temperature for 3 hours, the mixture is neutralized with NaOH to yield 5-bromo-4-methyl-2-nitropyridine (90% yield) .

Esterification and Hydrolysis

  • Reagents: 5-Bromo-4-methyl-2-nitropyridine, 9% H₂SO₄, NaNO₂, chloroform.

  • Procedure:

    • Diazotization with NaNO₂ in H₂SO₄ at 0°C, followed by hydrolysis at 20°C.

    • Extraction with chloroform and purification via silica gel chromatography yields methyl 5-bromo-4-nitropicolinate (91% yield) .

Table 1: Optimization of Reaction Conditions

StepTemperature (°C)Time (h)Yield (%)
Nitration5–153.590
Diazotization0295
Esterification20291
CompoundTargetIC₅₀/MICMechanism
5-Bromo-2-nitropyridineS. aureus8 µg/mLCell wall synthesis
4-Nitro-picolinateMCF-7 cells12 µMTubulin inhibition

Comparative Analysis with Structural Analogs

Methyl 5-bromo-4-nitropicolinate shares functional groups with compounds investigated for imaging and therapeutic applications:

PET Imaging Probes

Fluorine-18-labeled pyridine derivatives, such as [¹⁸F]PTBTK3, demonstrate tumor-selective uptake (1.23% ID/cc in JeKo-1 xenografts) . Substituting bromine with radionuclides could adapt methyl 5-bromo-4-nitropicolinate for diagnostic use.

Agrochemical Intermediates

Chlorinated analogs act as herbicides (e.g., 2,4-D), suggesting that bromo-nitropicolinates may offer enhanced soil persistence and selectivity.

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